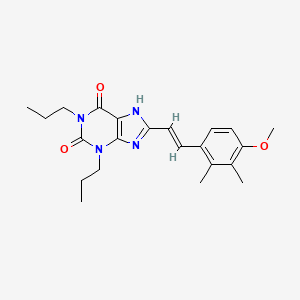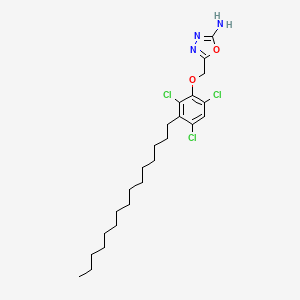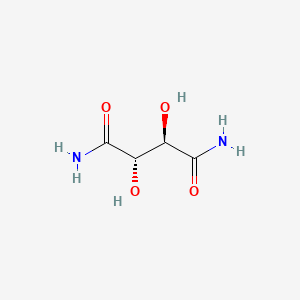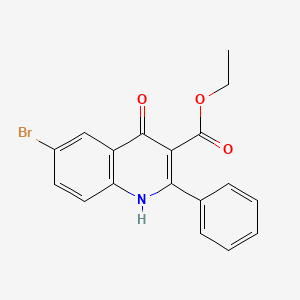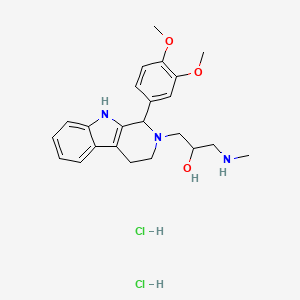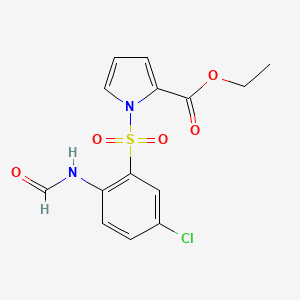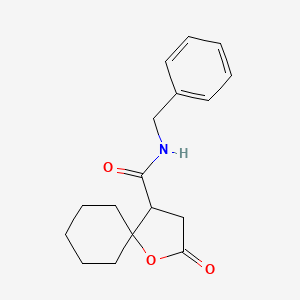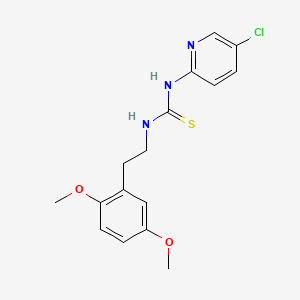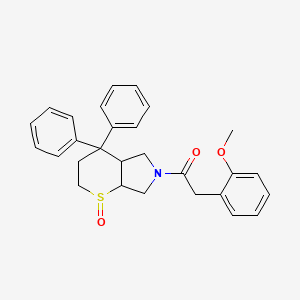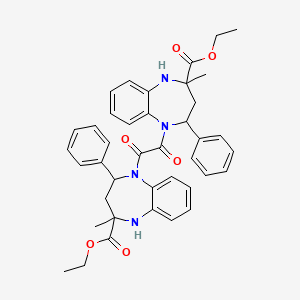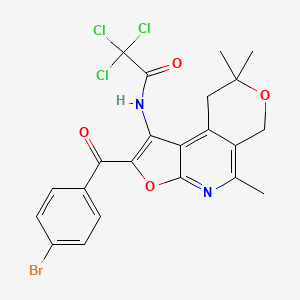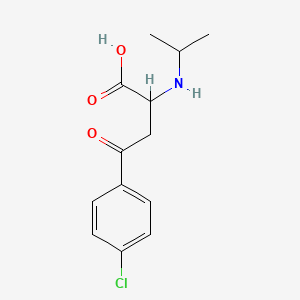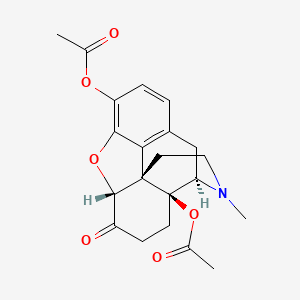
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.
Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products
Oxidation Products: Additional ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
Aplicaciones Científicas De Investigación
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with opioid receptors in the central nervous system.
Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.
Propiedades
Número CAS |
64643-76-1 |
|---|---|
Fórmula molecular |
C21H23NO6 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1 |
Clave InChI |
OPPSZLCGCWIRIA-MBPVOVBZSA-N |
SMILES isomérico |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
SMILES canónico |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


